molecular formula C7H15Cl2N3 B2818222 2-(Piperazin-1-yl)propanenitrile dihydrochloride CAS No. 1266688-87-2

2-(Piperazin-1-yl)propanenitrile dihydrochloride

Cat. No.: B2818222
CAS No.: 1266688-87-2
M. Wt: 212.12
InChI Key: BVUHZTDRIKSCGC-UHFFFAOYSA-N
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Description

2-(Piperazin-1-yl)propanenitrile dihydrochloride is a chemical compound with the molecular formula C7H13N3.2HCl. It is a derivative of piperazine, a heterocyclic organic compound that contains nitrogen atoms at opposite positions in a six-membered ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties.

Scientific Research Applications

2-(Piperazin-1-yl)propanenitrile dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is used in the study of biological processes and as a precursor in the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical drugs.

    Industry: The compound is used in the production of polymers, resins, and other industrial materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperazin-1-yl)propanenitrile dihydrochloride typically involves the reaction of piperazine with acrylonitrile under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires a catalyst to facilitate the reaction. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves continuous monitoring and control of temperature, pressure, and reaction time to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions

2-(Piperazin-1-yl)propanenitrile dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrile oxides, while reduction can produce primary or secondary amines.

Mechanism of Action

The mechanism of action of 2-(Piperazin-1-yl)propanenitrile dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

2-(Piperazin-1-yl)propanenitrile dihydrochloride can be compared with other piperazine derivatives, such as:

  • 1-(2-Pyrimidyl)piperazine
  • 1-(2-Pyridyl)piperazine
  • Cetirizine ethyl ester dihydrochloride

These compounds share similar structural features but differ in their specific functional groups and applications. The unique properties of this compound, such as its nitrile group and dihydrochloride salt form, make it distinct and suitable for specific research and industrial applications.

Properties

IUPAC Name

2-piperazin-1-ylpropanenitrile;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3.2ClH/c1-7(6-8)10-4-2-9-3-5-10;;/h7,9H,2-5H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVUHZTDRIKSCGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)N1CCNCC1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1266688-87-2
Record name 2-(piperazin-1-yl)propanenitrile dihydrochloride
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